molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5

Phenoxyacetyl chloride

Cat. No. B1580938
CAS RN: 701-99-5
M. Wt: 170.59 g/mol
InChI Key: PKUPAJQAJXVUEK-UHFFFAOYSA-N
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Description

Phenoxyacetyl chloride is a chemical compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a mono-isotopic mass of 170.013458 Da .


Synthesis Analysis

Phenoxyacetyl chloride has been used in the synthesis of a series of macrocyclic bis-β-lactams, 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester, N-protected guanosine derivatives useful in RNA synthesis, and phenyloxyketene for cycloaddition to imines leading to β-lactams .


Molecular Structure Analysis

The molecular structure of Phenoxyacetyl chloride consists of a phenoxy group (C6H5O) attached to an acetyl chloride group (CH2COCl) . The SMILES string representation of the molecule is ClC(=O)COC1=CC=CC=C1 .


Chemical Reactions Analysis

Phenoxyacetyl chloride is known to react violently with water . It has been used in various chemical reactions, including the acylation of D- and DL-WV, followed by cleavage of the t-butyl ester .


Physical And Chemical Properties Analysis

Phenoxyacetyl chloride is a light yellow liquid with no distinct odor . It has a boiling point of 225-226°C, a density of 1.235 g/mL at 25°C, and a refractive index (n20/D) of 1.534 .

Scientific Research Applications

Catalytic Synthesis

Phenoxyacetyl chloride is utilized in catalytic, asymmetric synthesis processes. For example, it reacts with aryl imines in the presence of catalytic quantities of a silyl cinchona alkaloid and an achiral Lewis acid to afford α-phenoxy-β-aryl-β-lactams. These reactions are presumed to proceed via ketene or acyl ammonium enolate intermediates and achieve high enantioselectivity and diastereoselectivity (Huang & Calter, 2007).

Enzyme Immobilization

Phenoxyacetyl chloride is studied for its use in enzyme immobilization. Investigations into hydrophobic cellulose esters, including phenoxyacetyl cellulose, demonstrate its potential for immobilizing enzymes, proteins, and microsomes. It exhibits resistance to enzymatic hydrolysis compared to soluble phenoxyacetyl esters (Dixon, Andrews, & Butler, 1979).

Synthesis of Lactams

Phenoxyacetyl chloride is instrumental in synthesizing various lactams. It reacts with α-carbomethoxybenzylidine-p-anisidine to produce a mixture of E and Z isomers of certain azetidinones, which are further transformed into acids, amides, and other derivatives (Bose, Tsai, Kapur, & Manhas, 1973).

Oligonucleotide Synthesis

In the field of biochemistry, phenoxyacetyl chloride is used for protecting groups in oligonucleotide synthesis. Its derivatives, like phenoxyacetyl (pac), serve as amino protecting groups in the synthesis of DNA and RNA oligomers, exhibiting ease of deprotection under specific conditions (Schulhof, Molko, & Teoule, 1987).

Reactions with Silver Phosphate

The reaction between silver phosphate and substituted phenoxyacetyl chlorides has been described, leading to the liberation of carbon monoxide and the formation of certain phenol-formaldehyde type resins or o-hydroxybenzyl alcohol (Klaassens & Schoot, 2010).

Synthesis of Oxadiazoles

Phenoxyacetyl hydrazine, derived from the reaction of ethyl phenoxyacetate with hydrazine hydrate, is used in synthesizing various oxadiazoles. These compounds are characterized by different spectroscopic methods and are useful in studies related to molecular structure and fragmentation mechanisms (De-jiang, 2005).

Stereospecific Derivatization

It is used in the stereospecific derivatization of compounds like amphetamines and phenol alkylamines. Here, phenoxyacetyl chloride acts as a chiral derivatizing agent, aiding in the separation and quantification of enantiomers in capillary GC/MS (Shin & Donike, 1996).

Safety And Hazards

Phenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenoxyacetyl chloride
Source PubChem
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InChI

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKUPAJQAJXVUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID1061029
Record name Acetyl chloride, phenoxy-
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Molecular Weight

170.59 g/mol
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Product Name

Phenoxyacetyl chloride

CAS RN

701-99-5
Record name 2-Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Phenoxyacetyl chloride
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Synthesis routes and methods I

Procedure details

Phenoxyacetic acid (d5) was treated with 25 ml of thionyl chloride and stirred for 18 hours at room temperature. After the 5 end of the reaction, the reaction mixture was concentrated under vacuum at 300 C to provide phenoxyacetyl chloride (4.8 g).
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Synthesis routes and methods II

Procedure details

Phenoxyacetic acid shown by formula (26) is reacted with thionyl chloride by a conventional method to obtain phenoxyacetyl chloride shown by formula (27).
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( 26 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
906
Citations
CM Hill, MB Towns, G Senter - Journal of the American Chemical …, 1949 - ACS Publications
… of 2,4,6-trichlorophenoxyacetyl chloride. This product was … of phenoxyacetyl chloride in an erlenmeyer flask was added dropwise an alkaline solution containing an …
Number of citations: 7 pubs.acs.org
JW WOOD, TD FONTAINE - The Journal of Organic Chemistry, 1952 - ACS Publications
… (0.0033 mole) of 2,4-dichlorophenoxyacetyl chloride dissolved in 5 ml. of chloroform. A flocculent precipitate, which became gummy, formed immediately and was …
Number of citations: 37 pubs.acs.org
AD Shutalev, MT Pagaev - Chemistry of Heterocyclic Compounds, 1996 - Springer
… The reaction of thiazines IIIa-IIIc with phenoxyacetyl chloride in the presence of … The condensation of 4-alkoxy-5,6--dihydro-4H-l,3-thiazines IIIa-IIIc with phenoxyacetyl chloride in the …
Number of citations: 1 link.springer.com
KH Klaassens, CJ Schoot - Recueil des Travaux Chimiques …, 1956 - Wiley Online Library
… The reaction between a substituted phenoxyacetyl chloride and Ag,PO, may follow one of two distinct paths. In the first type of reaction a compound (R-0-CH,-0-CO-CH,-0-R) …
Number of citations: 6 onlinelibrary.wiley.com
KW Rodarmer - 1965 - scholarworks.wmich.edu
… Substituted phenoxyacetyl chloride was then 1;1.dded dropwise to the flask with much swirling and constant cooling to control the quite Tiolent and exothermic reaction. After all the acid …
Number of citations: 0 scholarworks.wmich.edu
GP Liao, X Zhou, W Xiao, Y Xie… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… 1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives 8a, 8b, 8c, 8d, 8e, 8f, 8g, 8h, 8i, 8j, 8k, 8l, 8m, 8n, 8o, 8p, 8q, 8r, 8s, 8t was synthesized by the reaction of phenoxyacetyl chloride …
Number of citations: 3 onlinelibrary.wiley.com
JH Looker, JW Carpenter - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… A 4.76 g quantity (0.0278 mole) of phenoxyacetyl chloride was dissolved in 25 ml of methylene chloride and added dropwise to a solution of 10.000g of DGEE (0.0585 mole) in 125 ml …
Number of citations: 16 cdnsciencepub.com
SMB El-Din, KR Henery-Logan - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
… Reaction of II with phenylacetyl chloride, phenoxyacetyl chloride and2, 6-dimethoxybenzoyl chloride afforded benzyl 6a-(phenylacetoxy) penicillanate (III) , benzyl 6a-(phenoxyacetoxy)- …
Number of citations: 2 www.jstage.jst.go.jp
V Percec, TK Bera, BB De, Y Sanai… - The Journal of …, 2001 - ACS Publications
… with 5 equiv of phenoxyacetyl chloride in CH 2 Cl 2 at 20 C for 24 h using Et 3 N to produce 26 (89% yield). The use of an equimolecular amount of phenoxyacetyl chloride (ie, 4 equiv …
Number of citations: 143 pubs.acs.org
EL Totton, LC Raiford - Journal of the American Chemical Society, 1954 - ACS Publications
… treated with phenoxyacetyl chloride in pyridine and the resultant mixed … occurred during the reaction of phenoxyacetyl chloride with 2-acetylamino-4-… of phenoxyacetyl chloride was …
Number of citations: 9 pubs.acs.org

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